

Iosefamate Meglumine: A Technical Overview for Researchers

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Compound of Interest

Compound Name: *Iosefamate meglumine*

Cat. No.: B15546864

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For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed technical guide on the chemical structure and properties of **Iosefamate Meglumine**.

Iosefamate meglumine is an iodinated contrast agent that has been investigated for use in hepatic computed tomography (CT) scanning.^[1] As a radiocontrast agent, its function is to enhance the visibility of internal bodily structures during X-ray-based imaging procedures. This is achieved through the high atomic number of the iodine atoms within its structure, which effectively attenuates X-rays.^[2]

Chemical Structure and Components

Iosefamate meglumine is the salt formed from iosefamic acid and two equivalents of meglumine.

Iosefamic Acid: The active component responsible for radiopacity is iosefamic acid. Its chemical structure is based on a tri-iodinated benzene ring, a common feature of many iodinated contrast agents.^[3]

Meglumine: Meglumine is an amino sugar derived from glucose and serves as the counter-ion to iosefamic acid, enhancing the solubility and stability of the compound in aqueous solutions for administration.^[4]

The overall chemical structure of **iosefamate meglumine** is presented below:

Caption: Molecular components of **iosefamate meglumine**.

Physicochemical Properties

Quantitative physicochemical data for **iosefamate meglumine** is not readily available in the public domain. However, a summary of the properties of its constituent components, iosefamic acid and meglumine, is provided below. The properties of **iosefamate meglumine** as a whole will be influenced by these components.

Table 1: Physicochemical Properties of Iosefamic Acid and Meglumine

Property	Iosefamic Acid	Meglumine
Molecular Formula	$C_{28}H_{28}I_6N_4O_8$	$C_7H_{17}NO_5$
Molecular Weight	1309.97 g/mol	195.21 g/mol
Appearance	Not specified	White to slightly yellow-colored crystalline powder
Melting Point	Not specified	129-131.5 °C
Solubility	Not specified	Freely soluble in water
pKa	Not specified	9.6
IUPAC Name	3,3'-[{(1,10-dioxodecane-1,10-diy)diimino]bis[2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid]}	(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Note: Data for Iosefamic Acid and Meglumine are sourced from publicly available chemical databases.

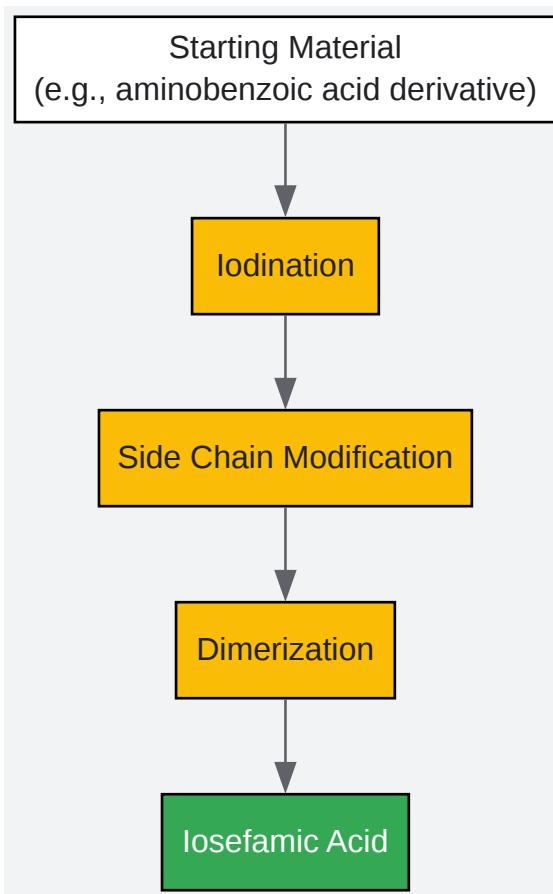
The overall properties of **iosefamate meglumine** as an iodinated contrast agent are guided by general principles for this class of compounds. Key characteristics include high water solubility, low osmolality, and high viscosity, which are crucial for *in vivo* administration and imaging performance.^[5]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **iosefamate meglumine** are not extensively published. However, based on available literature, a general overview of relevant experimental procedures can be outlined.

Synthesis of Iosefamic Acid

The synthesis of iosefamic acid, the core of **iosefamate meglumine**, would likely follow established methods for the production of tri-iodinated benzoic acid derivatives. A generalized synthetic pathway is depicted below.



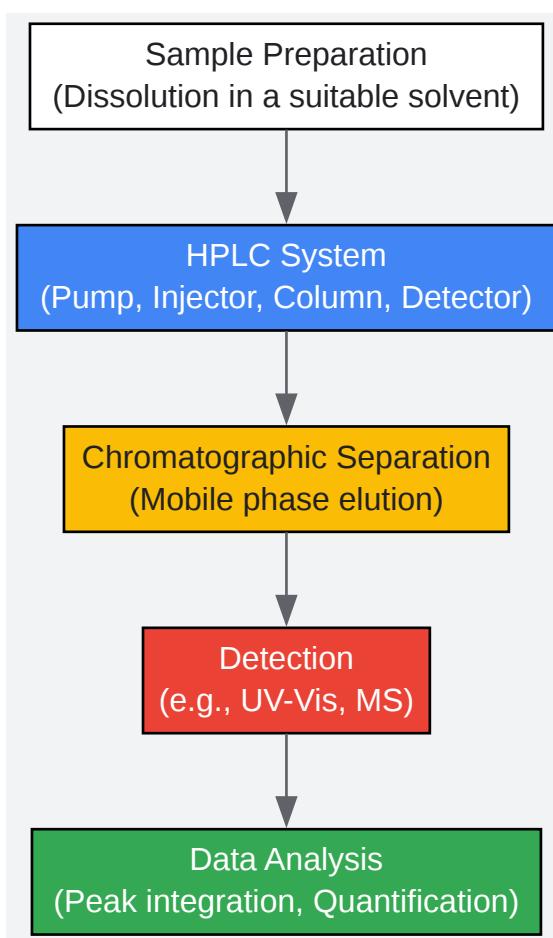
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Caption: Generalized synthesis workflow for Iosefamic Acid.

Quality Control and Analysis

High-performance liquid chromatography (HPLC) is a standard technique for the analysis and quality control of pharmaceuticals, including contrast media and their components. While a specific method for **iosefamate meglumine** is not detailed, methods for the analysis of meglumine in pharmaceutical formulations have been described. These methods can be adapted for the quality control of **iosefamate meglumine**, ensuring the identity, purity, and concentration of the active components.

A general workflow for the HPLC analysis of a pharmaceutical compound like **iosefamate meglumine** is as follows:



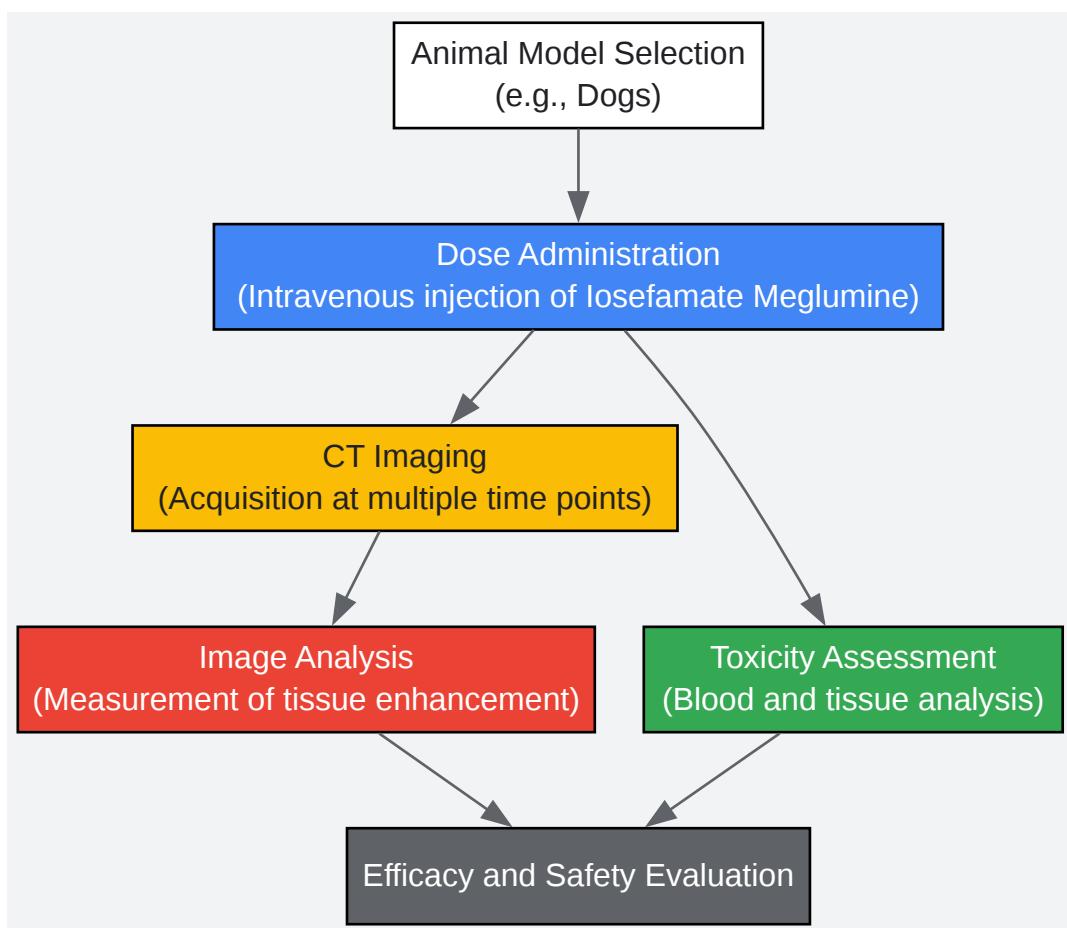
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Caption: General workflow for HPLC analysis.

Mechanism of Action and Biological Evaluation

As a contrast agent, the primary mechanism of action of **iosefamate meglumine** is the opacification of blood vessels and tissues to X-rays. The iodine atoms in the iosefamic acid component absorb X-ray photons, leading to a higher signal intensity in the resulting image compared to surrounding tissues.

An experimental study in dogs evaluated **iosefamate meglumine** as a hepatobiliary CT contrast agent. The general workflow for such a preclinical evaluation is outlined below.



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Caption: Workflow for preclinical evaluation of a CT contrast agent.

The study reported that **iosefamate meglumine** provided limited hepatic opacification. This suggests that while it functions as a contrast agent, its efficacy for specific applications like liver imaging may be suboptimal. The study also noted transient abnormalities in liver function tests at certain doses, highlighting the importance of thorough toxicological evaluation for this class of compounds.

Conclusion

Iosefamate meglumine is an iodinated contrast agent with a chemical structure designed for radiopacity and solubility. While specific physicochemical data for the compound is limited, the properties of its components, iosefamic acid and meglumine, provide a basis for understanding its behavior. The primary mechanism of action is through X-ray attenuation by its iodine atoms. Preclinical evaluation has provided some insights into its efficacy and safety profile as a hepatobiliary contrast agent. Further research would be necessary to fully characterize its properties and potential clinical applications.

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